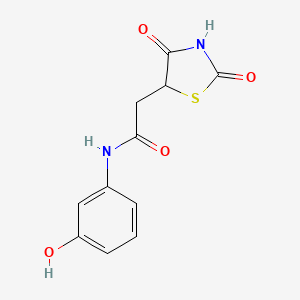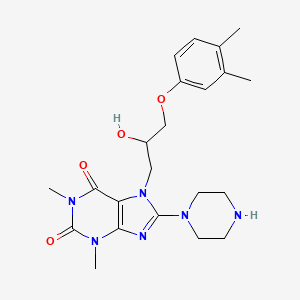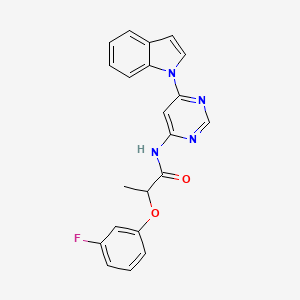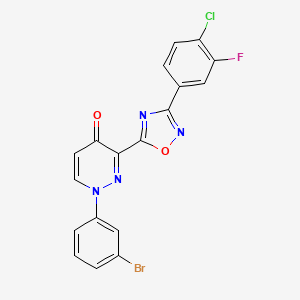![molecular formula C25H19N3O4 B2544040 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide CAS No. 877656-74-1](/img/no-structure.png)
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of acetamide derivatives, such as the ones related to 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide, involves the creation of complex molecules with potential biological activity. In the case of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides, the synthesis process was explored with a focus on the variability of substituents at the 3-position of the acetamide moiety. This variability is crucial as it can significantly affect the binding affinity to target receptors such as the Peripheral Benzodiazepine Receptor (PBR) . The synthesis process is not only about creating new compounds but also about understanding how different substitutions can influence biological activity and receptor interactions.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is a key factor in determining their properties and potential applications. For instance, the optimized molecular structure of 2-phenyl-N-(pyrazin-2-yl)acetamide was investigated using both experimental techniques like XRD diffraction and theoretical methods including DFT calculations. The geometrical parameters derived from these studies are crucial for understanding the stability of the molecule, which is influenced by hyper-conjugative interactions and charge delocalization. Such detailed molecular structure analysis is essential for the rational design of new compounds with desired properties .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be inferred from studies on their molecular structure. The HOMO and LUMO analysis, for example, helps in understanding the charge transfer within the molecule, which is indicative of how the molecule might interact with other chemical entities. This kind of analysis is important for predicting the types of chemical reactions the compound might undergo or catalyze. Additionally, the first hyperpolarizability calculations suggest potential applications in nonlinear optics due to the compound's ability to interact with light in a specific manner .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are closely related to their molecular structure and chemical reactivity. For example, the molecular electrostatic potential obtained from DFT methods can provide insights into the distribution of charges across the molecule, which affects how it interacts with its environment. The vibrational frequencies and corresponding assignments, obtained from FT-IR and NMR spectroscopies, are also indicative of the compound's stability and potential intermolecular interactions. In the crystal form, strong C-H⋯O and N-H⋯O intermolecular interactions were observed, which can influence the compound's solubility, melting point, and other physical properties .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4,6-dioxypyrimidine with 3-phenylpropanoic acid followed by cyclization with acetic anhydride and m-toluidine. The resulting product is then acetylated to yield the final compound.", "Starting Materials": [ "2-amino-4,6-dioxypyrimidine", "3-phenylpropanoic acid", "acetic anhydride", "m-toluidine" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dioxypyrimidine with 3-phenylpropanoic acid in the presence of a coupling agent such as DCC or EDC to yield 2-(3-phenylpropanamido)-4,6-dioxypyrimidine.", "Step 2: Cyclization of the intermediate product with acetic anhydride and m-toluidine in the presence of a Lewis acid catalyst such as BF3.OEt2 to yield 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide.", "Step 3: Acetylation of the final product with acetic anhydride and pyridine to yield the desired compound." ] } | |
CAS番号 |
877656-74-1 |
分子式 |
C25H19N3O4 |
分子量 |
425.444 |
IUPAC名 |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C25H19N3O4/c1-16-8-7-9-17(14-16)26-21(29)15-27-22-19-12-5-6-13-20(19)32-23(22)24(30)28(25(27)31)18-10-3-2-4-11-18/h2-14H,15H2,1H3,(H,26,29) |
InChIキー |
LGWFKWZDSNYNGI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-butyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2543960.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2543961.png)
![2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2543963.png)

![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2543965.png)
![3,4-dimethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2543966.png)


![Methyl 2-{[(7-chloro-9-methoxy-1-benzoxepin-4-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B2543972.png)
![5-[(2,4-dichlorophenoxy)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2543976.png)
![2-Methyl-4-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2543979.png)
